Product packaging for GRD081(Cat. No.:)

GRD081

Cat. No.: B1194453
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of PI3K/mTOR Signaling in Cellular Regulation

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a highly conserved and fundamental network in eukaryotic cells. nih.gov It acts as a central regulator of a vast array of cellular activities, including growth, proliferation, survival, metabolism, and motility. nih.govbiologists.com This pathway integrates signals from various upstream stimuli, such as growth factors and nutrients, to control essential processes like protein synthesis and cell cycle progression. celcuity.comwikipedia.org Consequently, the dysregulation of the PI3K/AKT/mTOR pathway is frequently implicated in a range of human diseases, most notably cancer, making it a significant area of research. nih.govcelcuity.com The pathway's components, including the two distinct mTOR complexes, mTORC1 and mTORC2, are critical for its function. celcuity.com

Overview of Dual PI3K/mTOR Inhibition as a Research Paradigm

Given the intricate and interconnected nature of PI3K and mTOR, a research strategy centered on inhibiting both kinases simultaneously with a single compound has gained prominence. frontiersin.org This dual-inhibition approach is predicated on the idea that targeting two central nodes within the same pathway can produce a more potent and sustained effect. frontiersin.org This is particularly relevant for overcoming the complex feedback loops and resistance mechanisms that can arise when only a single point in the pathway is targeted. celcuity.comcancernetwork.com The development of dual PI3K/mTOR inhibitors that can block all PI3K isoforms as well as both mTORC1 and mTORC2 complexes represents a significant advancement over first-generation mTOR inhibitors. frontiersin.orgcancernetwork.com

Rationale for Investigating Novel Chemical Entities such as GRD081

The exploration of new chemical compounds like this compound is propelled by the ongoing need for more effective and selective modulators of the PI3K/mTOR pathway. This compound is a synthetic compound classified as a dual inhibitor of PI3K and mTOR. smolecule.com As an ATP-competitive inhibitor, it is designed to bind to the active sites of these enzymes, preventing their normal function and disrupting the signaling cascade that promotes cell growth and survival. smolecule.commentor-program.eu

Research into such novel entities aims to overcome the limitations of existing inhibitors and to provide tools that can more effectively probe the complexities of the PI3K/mTOR network. nih.govaacrjournals.org The unique dual-inhibition profile of compounds like this compound allows for the simultaneous targeting of both pathways, which may lead to more effective disruption of aberrant signaling compared to single-target agents. frontiersin.orgsmolecule.com Preclinical studies on dual inhibitors have demonstrated their ability to inhibit cell proliferation and induce programmed cell death (apoptosis). frontiersin.orgsmolecule.com The investigation of this compound and similar molecules is crucial for expanding the arsenal (B13267) of chemical probes available to researchers, which in turn may fuel the development of next-generation therapeutic strategies. nih.gov

Properties

IUPAC Name

NONE

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GRD081;  GRD-081;  GRD 081.

Origin of Product

United States

Preclinical Pharmacological Characterization of Grd081

Molecular Target Identification and Validation

GRD081 is characterized as an inhibitor of phosphoinositide 3-kinase (PI3K). nih.govevitachem.com The PI3K pathway is a primary signaling cascade activated by various growth factors and insulin, playing a crucial role in cell survival and proliferation. frontiersin.org PI3K functions by phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase Akt. cellsignal.comthermofisher.com By inhibiting PI3K, this compound effectively blocks this initial step, preventing the activation of Akt and its subsequent downstream effects. smolecule.com This inhibition is a key modality of its action, aimed at disrupting the pro-survival and growth-promoting signals in cells. smolecule.comthermofisher.com

In addition to its effects on PI3K, this compound is also defined by its modulation of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govmedkoo.com mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes, including protein synthesis, cell growth, and metabolism. frontiersin.org The PI3K/Akt pathway directly activates mTORC1. frontiersin.org this compound's classification as a dual PI3K/mTOR inhibitor indicates that it disrupts this axis, potentially targeting mTOR directly as well as cutting off the upstream activating signals from PI3K/Akt. smolecule.com This dual-inhibition strategy allows for a more comprehensive blockade of the pathway compared to agents that target only a single component. smolecule.com

The pharmacological profile of a kinase inhibitor is defined by its specificity and selectivity—its potency against the intended target(s) versus off-target enzymes. This compound is known to be a dual inhibitor, targeting both PI3K and mTOR. nih.govresearchgate.net This dual-action profile is a defining characteristic of the compound. smolecule.com The adverse effects observed in preclinical studies, such as myelosuppression and immunosuppression, are noted to be consistent with the pharmacological disruption of physiologic processes associated with the intended PI3K/mTOR signaling targets. nih.govscispace.com However, detailed public data on the broader kinase selectivity profile of this compound, including its specific activity against different isoforms of PI3K or its potency relative to other kinases, is not extensively available in the reviewed literature.

Mammalian Target of Rapamycin (mTOR) Pathway Modulation

Mechanistic Studies of this compound Action

A primary mechanistic consequence of this compound's inhibition of PI3K is the perturbation of downstream signaling pathways, most notably the prevention of Akt phosphorylation and activation. smolecule.com Akt activation requires phosphorylation at two key sites, Threonine 308 (T308) and Serine 473 (S473). frontiersin.org PI3K-generated PIP3 facilitates the phosphorylation of T308 by PDK1. frontiersin.org By inhibiting PI3K, this compound prevents this critical activation step. smolecule.com

The inhibition of Akt activation has numerous downstream consequences, as Akt phosphorylates a wide array of substrates that regulate fundamental cellular functions. cellsignal.comthermofisher.com For example, Akt-mediated phosphorylation of the BAD protein inhibits apoptosis, while its phosphorylation of MDM2 can lead to the degradation of the p53 tumor suppressor. thermofisher.com By preventing Akt activation, this compound disrupts these anti-apoptotic and pro-survival signals. smolecule.com

Table 1: Examples of Downstream Substrates Affected by the PI3K/Akt Pathway This table provides examples of proteins that are direct substrates of Akt. Inhibition of PI3K/Akt by a compound like this compound would be expected to prevent these phosphorylation events and their subsequent effects.

SubstrateSite of PhosphorylationFunction & Effect of PhosphorylationReference
GSK3 Ser21 (GSK3α), Ser9 (GSK3β)Regulates glycogen (B147801) synthesis and cyclin D1 levels. Phosphorylation by Akt inactivates GSK3. thermofisher.com
BAD Ser136A pro-apoptotic protein. Phosphorylation by Akt causes it to dissociate from the anti-apoptotic protein Bcl-XL, promoting cell survival. thermofisher.com
FOXO1 Thr24, Ser256, Ser319A transcription factor that promotes expression of genes involved in cell death and cell cycle arrest. Phosphorylation by Akt leads to its exclusion from the nucleus, inhibiting its transcriptional activity. embopress.org
MDM2 Ser166A negative regulator of the p53 tumor suppressor. Phosphorylation by Akt allows its entry into the nucleus to target p53 for degradation. thermofisher.com
Acinus Ser1180A protein that induces chromatin condensation during apoptosis. Phosphorylation by Akt inhibits this function. cellsignal.com

Cell cycle progression is tightly controlled by checkpoints that ensure cells only divide when conditions are favorable and DNA is undamaged. khanacademy.org The PI3K/Akt/mTOR pathway provides crucial signals that indicate sufficient nutrient availability and growth factor stimulation to proceed through the cell cycle, particularly the G1/S transition. khanacademy.orgnih.gov By inhibiting this pathway, this compound is expected to interfere with these pro-growth signals, which can lead to cell cycle arrest. smolecule.com For instance, the inhibition of Akt can lead to the activation of transcription factors like FOXO1, which promote the expression of cell cycle inhibitors. embopress.org Similarly, disrupting mTOR-mediated protein synthesis can prevent the cell from producing the necessary cyclins and other proteins required to pass cell cycle checkpoints. khanacademy.orgembopress.org

Induction of Apoptosis in Cellular Models

The PI3K/Akt/mTOR signaling pathway is fundamental in regulating key cellular functions such as gene expression, transcription, translation, proliferation, and cell growth. d-nb.info Dysregulation of this pathway is a hallmark of various cancers, leading to tumor growth and metastasis. d-nb.info this compound, by targeting both PI3K and mTOR, disrupts these signaling mechanisms that are critical for cancer cell survival. smolecule.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. teachmeanatomy.info It can be initiated through two primary pathways: the intrinsic and extrinsic pathways, both of which converge to activate caspases, the executioners of cell death. teachmeanatomy.infonih.gov The intrinsic pathway is often triggered by internal stimuli like DNA damage or metabolic stress and is regulated by the Bcl-2 family of proteins. teachmeanatomy.info Research indicates that inhibitors of the PI3K/mTOR pathway can induce apoptosis. For instance, studies on other compounds have shown that inhibiting this pathway can lead to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, ultimately triggering mitochondrial dysfunction and caspase activation. mdpi.com

In Vitro Biological Activity Assessments

The in vitro efficacy of this compound has been evaluated across various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent.

Efficacy in Diverse Cancer Cell Lines

This compound has shown promising activity in targeting various types of tumors by disrupting the signaling pathways that promote cancer cell growth and survival. smolecule.com The efficacy of similar dual PI3K/mTOR inhibitors has been observed in a range of cancer cell lines, including those of the breast, prostate, colon, lung, and liver. mdpi.com For instance, studies on other molecules have demonstrated significant cytotoxic effects in hepatocellular carcinoma cells. mdpi.com The broad antiproliferative activity of compounds targeting related pathways suggests a potential for wide-ranging application in oncology. nih.gov

Modulation of Cellular Growth and Proliferation

The PI3K/mTOR pathways are central regulators of cell growth and proliferation. smolecule.com By inhibiting these pathways, this compound effectively modulates cellular growth. This is a key mechanism for its anti-cancer effects. The inhibition of these pathways can lead to cell-cycle arrest, preventing cancer cells from dividing and multiplying. nih.gov Studies on other pathway inhibitors have shown that they can halt the uncontrolled growth of cancer cells by altering the expression and activity of proteins involved in the cell cycle. mdpi.com

Investigations into Synergistic Combinations with Other Therapeutic Agents

Research has explored the potential of this compound in combination with other chemotherapeutic agents. These studies have indicated that this compound can have synergistic effects, enhancing the efficacy of other drugs against certain tumor types. smolecule.com Combining therapies that target different cancer pathways is a promising strategy to improve treatment outcomes, reduce toxicity, and overcome drug resistance. nih.gov The rationale behind this approach is that a multi-pronged attack on cancer cells is more effective than a single-agent therapy. researchgate.net

In Vivo Preclinical Efficacy Studies (Non-Human Models)

The in vivo efficacy of this compound has been assessed in various animal models of disease, providing crucial data on its potential therapeutic effects in a living organism.

Evaluation in Animal Models of Disease (e.g., tumor growth inhibition)

Preclinical in vivo studies using animal models are a critical step in drug development, allowing for the characterization of a compound's activity and safety profile before human trials. fda.gov While no single animal model can perfectly replicate human disease, they provide invaluable insights into a drug's potential efficacy. fda.govwellbeingintlstudiesrepository.org

In vivo studies involving this compound have been conducted in Sprague-Dawley rats and beagle dogs to evaluate its subchronic toxicity. scispace.com These studies are essential for understanding the compound's effects on a whole organism. Furthermore, research on other cancer therapies in animal models, such as those for glioblastoma, has demonstrated significant tumor growth inhibition and prolonged survival. polypid.compolypid.com For example, a single local application of another therapeutic agent in a mouse model of glioblastoma resulted in a 98% inhibition of tumor growth. polypid.com These types of studies, while not on this compound itself, highlight the potential for targeted cancer therapies to be effective in vivo.

Below is a table summarizing the types of preclinical models used in cancer research:

Model TypeDescription
Cellular Models In vitro systems using cancer cell lines to assess basic mechanisms of action.
Rodent Models Mice and rats are commonly used to study tumor growth and the efficacy of new treatments. nih.gov
Canine Models Beagle dogs are utilized for their physiological similarities to humans in some aspects, particularly in non-clinical drug studies. mdpi.com

Impact on Immune Cell Activity and Anti-Tumor Immunity in Models

General research into PI3K/mTOR inhibitors has shown varied effects on the immune system. For instance, some inhibitors have been found to promote the development of memory T cells, which is beneficial for long-term anti-tumor responses. uq.edu.au Conversely, the pathway is also crucial for the function of regulatory T cells (Tregs), which can suppress anti-tumor immunity. uq.edu.au Therefore, the net effect of a dual PI3K/mTOR inhibitor like this compound on the tumor immune landscape would depend on its specific activity profile against different PI3K isoforms and its downstream effects on various immune cell subsets.

Studies on other PI3K/mTOR inhibitors have demonstrated the potential to synergize with immune checkpoint inhibitors. For example, the PI3K/mTOR inhibitor gedatolisib, in combination with checkpoint inhibitors, has been shown to induce robust dendritic cell, CD8+ T-cell, and NK-cell responses in preclinical breast cancer models. nih.gov Such studies highlight the potential for this class of drugs to modulate anti-tumor immunity, but specific data for this compound is lacking.

Without dedicated immuno-oncology studies on this compound, any discussion on its specific impact on immune cell function and anti-tumor efficacy in preclinical models would be speculative. The observation of "immunosuppression" in toxicity studies suggests a measurable effect on the immune system, but the context, dose-dependency, and the specific cell types affected are not detailed in the available literature.

Further research and publication of preclinical data are necessary to elucidate the specific immunomodulatory properties of this compound and its potential as an agent in cancer immunotherapy.

Structure Activity Relationship Sar Studies and Compound Optimization

Design and Synthesis of GRD081 Analogues for SAR Exploration

The synthesis of this compound is described as involving multiple steps characteristic of small molecule drug development. This process typically begins with readily available chemical precursors, followed by key coupling reactions to construct the core structure of the compound. Post-synthesis, purification techniques such as chromatography are employed to isolate the desired product from impurities and unreacted materials. smolecule.com However, specific details regarding the design rationale for this compound analogues or the synthetic pathways used to explore its SAR are not explicitly provided in the available literature.

Identification of Key Structural Determinants for PI3K/mTOR Inhibitory Activity

While this compound is known to bind to the active sites of PI3K and mTOR, thereby preventing their normal function and leading to downstream effects such as decreased phosphorylation of Akt and inhibition of mTOR complex 1, nih.govsmolecule.com the precise key structural determinants within the this compound molecule responsible for its dual PI3K/mTOR inhibitory activity are not detailed in the search results. The literature broadly discusses that the "specific chemical structure of this compound allows it to effectively compete with natural substrates for binding," smolecule.com but does not elaborate on which specific functional groups or moieties are critical for this interaction or for its potency and selectivity.

Strategic Modifications for Enhanced Biological Potency and Selectivity

Information regarding strategic modifications undertaken on this compound to enhance its biological potency or selectivity is not explicitly available in the retrieved data. The broader field of PI3K/mTOR inhibitor development often involves such modifications to improve pharmacokinetic properties, reduce off-target effects, and optimize therapeutic profiles. However, these specific optimization efforts for this compound were not detailed.

Computational Approaches in SAR Analysis of this compound Derivatives

The application of computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, or in silico analyses, specifically to this compound derivatives for SAR analysis was not found in the provided search results. While computational chemistry methods are widely utilized in drug discovery to predict biological activity, understand mechanisms of action, and guide lead optimization for various drug classes, nih.govnih.govmdpi.com their specific application to this compound was not detailed.

Synthetic Methodologies for Grd081 and Its Derivatives

Advanced Synthetic Routes to PI3K/mTOR Inhibitor Core Structures

The synthesis of small molecules intended for pharmaceutical research, such as PI3K/mTOR inhibitors, typically begins with readily available chemical precursors. smolecule.com The assembly of the core structure of these inhibitors often involves multi-step synthetic sequences. While the exact core of GRD081 is unknown, compounds in this class frequently feature heterocyclic scaffolds such as pyrimidines, purines, quinolines, or thiazoles, which are designed to mimic the adenine (B156593) portion of ATP and bind to the kinase hinge region.

General synthetic strategies often involve:

Heterocycle Formation: Building the central ring system from acyclic precursors.

Sequential Functionalization: Introducing various substituents onto the core structure through a series of reactions. This allows for the exploration of the structure-activity relationship (SAR) to optimize potency and other pharmaceutical properties.

Table 1: Common Heterocyclic Cores in PI3K/mTOR Inhibitors and General Synthetic Approaches

Core Structure General Synthetic Approach Key Intermediates
Pyrimidine Condensation reactions of amidines with 1,3-dicarbonyl compounds. Amidines, β-ketoesters
Purine (B94841) Traube purine synthesis, involving cyclization of a 4,5-diaminopyrimidine. Diaminopyrimidines
Quinoline Friedländer annulation or Conrad-Limpach synthesis. o-aminoaryl ketones/aldehydes

Exploration of Novel Coupling Reactions and Functional Group Transformations

The synthesis of complex kinase inhibitors heavily relies on modern organic chemistry reactions to build the target molecule efficiently. Key reactions in the synthesis of compounds analogous to this compound typically include coupling reactions and various functional group interconversions (FGI). smolecule.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which are essential for linking different fragments of the molecule. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are frequently employed to introduce aryl, heteroaryl, or amine groups to the core scaffold.

Functional Group Transformations: The conversion of one functional group into another is crucial for fine-tuning the molecule's properties. This can include oxidation, reduction, or the installation and removal of protecting groups to manage reactivity during the synthesis. For instance, an ester might be hydrolyzed to a carboxylic acid, or a nitro group reduced to an amine to allow for further modification.

Optimization of Purification and Isolation Techniques for Research-Grade Material

After a chemical synthesis is complete, the resulting mixture contains the desired product along with unreacted starting materials, byproducts, and reagents. smolecule.com Isolating the target compound at a high purity is critical for obtaining reliable data in biological assays. For research-grade materials like this compound, chromatographic techniques are the primary method of purification. smolecule.com

Chromatography: Techniques such as flash column chromatography using a silica (B1680970) gel stationary phase are standard for initial purification. For achieving higher purity (>95-98%), High-Performance Liquid Chromatography (HPLC), often in a preparative format, is employed. The choice of solvents (mobile phase) is optimized to achieve the best separation.

Crystallization: If the compound is a stable solid, crystallization can be an effective method for purification, particularly on a larger scale. This involves dissolving the crude product in a suitable solvent system and allowing pure crystals to form as the solution cools or as solvent evaporates.

Table 2: Common Purification Techniques in Small Molecule Synthesis

Technique Principle Application Purity Achieved
Flash Chromatography Adsorption/partition on silica gel Routine purification of reaction mixtures Moderate to High (90-98%)
Preparative HPLC High-resolution partition chromatography Final purification of lead compounds High to Very High (>98%)
Crystallization Differential solubility Purification of stable, solid compounds Very High (>99%)

Scalability Considerations for Preclinical Research Batches

Moving from small-scale synthesis for initial discovery to producing larger batches (milligrams to grams) for preclinical studies introduces new challenges. A synthetic route that is efficient in the lab may not be suitable for scale-up.

Key considerations for scalability include:

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become significant factors.

Reaction Safety and Conditions: Reactions that require extreme temperatures, high pressures, or hazardous reagents are often avoided. The exothermic or endothermic nature of reactions must be managed to ensure safety.

Process Robustness: The synthetic route should be reproducible and give consistent yields and purity.

Purification Method: Chromatographic purification can be cumbersome and expensive at a larger scale. Developing a process that allows for purification by crystallization or extraction is highly desirable. Outsourcing custom synthesis to specialized contract development and manufacturing organizations (CDMOs) is a common strategy to access expertise and infrastructure for scalable production.

Advanced Research Methodologies and Models in Grd081 Studies

Cell-Based Assay Development and High-Throughput Screening

The initial stages of evaluating a compound like GRD081 involve the development of cell-based assays to assess its biological activity in a controlled, in vitro environment. These assays are crucial for determining the compound's potency and selectivity for its intended targets, PI3K and mTOR.

Development of Cell-Based Assays: Cell-based assays are designed to measure various cellular processes that are modulated by the PI3K/mTOR pathway. canterbury.ac.uk For a dual inhibitor like this compound, key assays would focus on:

Phosphorylation Status of Downstream Effectors: The activity of PI3K and mTOR results in the phosphorylation of several downstream proteins. Assays measuring the phosphorylation levels of key signaling molecules such as Akt (a downstream target of PI3K) and S6 ribosomal protein (a downstream target of mTORC1) are fundamental. nih.gov Western blotting and enzyme-linked immunosorbent assays (ELISAs) are common methods used to quantify the levels of phosphorylated proteins in cells treated with the inhibitor. nih.gov

Cell Proliferation and Viability: The PI3K/mTOR pathway is a central regulator of cell growth and survival. nih.gov Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® luminescent cell viability assay are used to measure the effect of the inhibitor on cancer cell proliferation and viability. nih.gov

Apoptosis Induction: Inhibition of the PI3K/mTOR pathway can induce programmed cell death (apoptosis) in cancer cells. Assays that detect markers of apoptosis, such as caspase activation or PARP cleavage, are employed to evaluate the compound's ability to trigger this process. nih.gov

High-Throughput Screening (HTS): Once robust cell-based assays are established, they can be adapted for high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds to identify those with the desired biological activity. nih.gov For a compound like this compound, HTS would have been instrumental in its initial identification from a larger chemical library. The process typically involves:

Miniaturization of the cell-based assays into 96-, 384-, or even 1536-well plate formats. oup.com

Automated liquid handling systems for precise and rapid addition of cells, compounds, and reagents.

Sensitive detection systems, such as automated microscopy or plate readers, to measure the assay endpoints. oup.com

A kinase inhibitor screen, for example, could involve testing a library of compounds against a panel of cancer cell lines to identify those that selectively inhibit the growth of cells with a hyperactive PI3K/mTOR pathway. nih.gov The data from HTS is then used to select promising lead compounds for further development.

Development and Application of Non-Human In Vivo Disease Models

To evaluate the efficacy and pharmacokinetic properties of a compound like this compound in a whole-organism setting, researchers utilize various non-human in vivo disease models. These models are critical for understanding how the drug behaves in a complex biological system before it can be considered for human clinical trials.

Genetically Engineered Animal Models

Genetically engineered mouse models (GEMMs) are created by modifying the mouse genome to mimic the genetic alterations found in human cancers. nih.gov For studying a PI3K/mTOR inhibitor, GEMMs that have specific mutations in the PI3K pathway are particularly valuable.

Examples of Relevant GEMMs:

Pik3ca Mutant Models: Mice can be engineered to express activating mutations in the Pik3ca gene (the gene encoding the p110α catalytic subunit of PI3K), which are commonly found in human cancers. mdpi.com For example, mice with a conditional expression of the Pik3caH1047R mutation in the mammary gland develop tumors that are driven by PI3K signaling. mdpi.com These models are ideal for testing the in vivo efficacy of PI3K inhibitors like this compound.

PTEN Knockout Models: The PTEN gene encodes a tumor suppressor that negatively regulates the PI3K pathway. Mice with a conditional knockout of the Pten gene in specific tissues are prone to developing tumors and are widely used to study PI3K-driven cancers. nih.gov

Combined Mutation Models: More complex GEMMs can be created that carry multiple genetic alterations, such as mutations in both the PI3K and RAS pathways, to more accurately model the genetic landscape of human tumors. unclineberger.org

These models allow researchers to study tumor initiation, progression, and response to therapy in an immunocompetent setting, which is a significant advantage over immunodeficient models. nih.gov

Xenograft and Allograft Models

Xenograft and allograft models involve the transplantation of cancer cells or tumor tissue into a host animal.

Xenograft Models: In this approach, human cancer cells or patient-derived tumor tissue (patient-derived xenografts or PDXs) are implanted into immunodeficient mice. altogenlabs.com

Cell Line-Derived Xenografts (CDX): These models are generated by injecting established human cancer cell lines into mice. They are useful for initial in vivo efficacy studies due to their reproducibility. altogenlabs.com

Patient-Derived Xenografts (PDX): PDX models are created by implanting fragments of a patient's tumor directly into immunodeficient mice. oncotarget.com These models are considered to better recapitulate the heterogeneity and drug response of the original human tumor. oncotarget.com PDX models with PTEN deficiency have been used to test the efficacy of dual PI3K/mTOR inhibitors in combination with chemotherapy. oncotarget.com

Allograft Models: In allograft or syngeneic models, cancer cells derived from a specific mouse strain are implanted into mice of the same strain. aacrjournals.org A key advantage of this model is that the host mouse has a fully functional immune system, making it suitable for studying the interplay between the drug, the tumor, and the immune response. nih.gov

The table below summarizes the key features of these in vivo models:

Model TypeDescriptionKey AdvantagesKey Limitations
Genetically Engineered Mouse Models (GEMMs) Mice with engineered genetic mutations that mimic human cancer. nih.govModels tumor development in an immunocompetent host; allows for the study of tumor initiation and progression. nih.govCan be time-consuming and expensive to develop; may not fully replicate the complexity of human tumors.
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are implanted into immunodeficient mice. altogenlabs.comHigh reproducibility; relatively low cost and rapid tumor growth.Lack of tumor heterogeneity and an intact immune system.
Patient-Derived Xenografts (PDX) Fragments of a patient's tumor are implanted into immunodeficient mice. oncotarget.comPreserves the heterogeneity and architecture of the original tumor; predictive of clinical response. oncotarget.comExpensive and time-consuming to establish; lack of an intact immune system.
Allograft (Syngeneic) Models Mouse cancer cells are implanted into an immunocompetent mouse of the same strain. aacrjournals.orgAllows for the study of the tumor immune microenvironment and immunotherapies. nih.govThe tumor is of mouse origin, which may not fully reflect human cancer biology.

Bioanalytical Techniques for this compound Quantification in Research Matrices (e.g., plasma from non-human animals)

Accurate quantification of this compound in biological matrices such as plasma from preclinical animal models is essential for pharmacokinetic (PK) studies. These studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME), which is critical for understanding its in vivo behavior.

Spectroscopic and Chromatographic Approaches

The most widely used bioanalytical technique for the quantification of small molecule drugs like this compound in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high sensitivity and selectivity of tandem mass spectrometry. eijppr.com A typical LC-MS/MS method for quantifying a compound like this compound in plasma would involve the following steps:

Sample Preparation: The plasma sample is first treated to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. scispace.commdpi.com

Chromatographic Separation: The extracted sample is then injected into an HPLC or UPLC system. The compound of interest is separated from other components in the sample as it passes through a chromatographic column. nih.gov The choice of column (e.g., a C18 column) and mobile phase is optimized to achieve good separation and peak shape. researchgate.net

Mass Spectrometric Detection: The separated compound then enters the mass spectrometer. It is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the drug is selected and fragmented, and a specific product ion is then detected. This process, known as multiple reaction monitoring (MRM), provides very high selectivity and sensitivity for quantifying the drug, even at very low concentrations in a complex matrix like plasma. nih.govscielo.br

A validated LC-MS/MS method for a dual PI3K/BRD4 inhibitor, SF2523, in mouse plasma has been reported with a linear range of 0.1-500 ng/ml. nih.gov Similarly, a UPLC-MS/MS method for the dual PI3K-mTOR inhibitor VS-5584 in rat plasma was developed and validated with a linear range of 1.0–1000 ng/mL. scispace.com

Spectroscopic Approaches: While LC-MS/MS is the gold standard for quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation and to study the metabolic effects of PI3K/mTOR inhibitors. plos.org For example, NMR has been used to detect changes in lactate (B86563) and choline (B1196258) metabolites in glioblastoma cells following treatment with PI3K inhibitors, providing potential non-invasive biomarkers of drug response. plos.org In some cases, UV-Vis spectroscopy can be coupled with HPLC for quantification, but it generally lacks the sensitivity and selectivity of mass spectrometry for bioanalytical applications in complex matrices. eijppr.com

The table below provides an overview of the key parameters for a typical LC-MS/MS method used for the quantification of a small molecule inhibitor in plasma.

ParameterDescriptionExample from a similar compound (SF2523) nih.gov
Chromatography System The type of liquid chromatography used for separation.UPLC system
Column The stationary phase used for chromatographic separation.ACE Excel C18 column
Mobile Phase The solvent system used to carry the sample through the column.A gradient of 0.1% formic acid and methanol
Ionization Source The method used to generate ions from the analyte.Electrospray ionization (ESI) in positive mode
Detection Mode The mass spectrometry technique used for quantification.Multiple Reaction Monitoring (MRM)
Linearity Range The concentration range over which the method is accurate and precise.0.1-500 ng/ml
Sample Volume The amount of plasma required for the analysis.100 µl

Metabolite Profiling in Preclinical Studies

Mechanistic metabolite profiling in preclinical models is a critical tool for understanding the functional consequences of PI3K/mTOR pathway inhibition by this compound. While specific metabolomic studies focused solely on this compound are not extensively detailed in publicly available literature, the known function of the PI3K/mTOR pathway allows for extrapolation of the expected metabolic shifts. The PI3K/Akt/mTOR cascade is a central regulator of cellular metabolism, governing processes such as glucose uptake, glycolysis, and lipid synthesis.

In preclinical settings, the inhibition of this pathway by compounds like this compound is anticipated to induce significant alterations in the metabolic landscape of cancer cells. These changes can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. For instance, a reduction in glucose uptake and a decrease in the rate of glycolysis are expected outcomes, leading to changes in the levels of key metabolites.

Table 1: Predicted Metabolite Changes in Response to this compound

Metabolite ClassPredicted ChangeRationale
Glycolytic IntermediatesDecreaseInhibition of a key pathway that promotes glycolysis.
Amino AcidsAlteredmTORC1 is a critical sensor of amino acid availability.
Fatty AcidsDecreaseThe PI3K/mTOR pathway is involved in lipogenesis.
NucleotidesDecreaseReduced availability of precursors from glycolysis and other pathways.

These predicted changes would provide a functional readout of this compound's engagement with its targets and its impact on the metabolic rewiring that is a hallmark of many cancers.

Proteomics and Genomics Approaches to Elucidate this compound Effects

To gain a deeper understanding of the cellular response to this compound, researchers employ proteomics and genomics. These powerful technologies allow for a global assessment of changes in gene expression and protein activity, offering a multi-layered view of the compound's mechanism of action.

Gene Expression Profiling

Gene expression profiling provides a broad view of the transcriptional changes induced by this compound. Studies have indicated that as a dual PI3K/mTOR inhibitor, this compound influences the expression of a host of genes involved in cell growth, proliferation, and survival. Research comparing gene expression in early embryonic development and tumor growth has highlighted the significance of the PI3K/Akt/mTOR pathway. researchgate.net In T98G glioma cells, key oncogenes such as PI3K, AKT, and mTOR are highly expressed. researchgate.net

Treatment with a dual PI3K/mTOR inhibitor like this compound would be expected to counteract the transcriptional signature driven by an overactive PI3K/mTOR pathway. This would likely involve the downregulation of genes promoting cell cycle progression and the upregulation of genes involved in apoptosis and cell cycle arrest.

Table 2: Expected Changes in Gene Expression Following this compound Treatment

Gene CategoryExpected Expression ChangeExample Genes
Cell Cycle RegulatorsDownregulationCyclins, CDKs
Apoptosis RegulatorsUpregulationPro-apoptotic Bcl-2 family members
PI3K/mTOR Pathway ComponentsDownregulation (feedback)PI3K, AKT, mTOR
Tumor SuppressorsUpregulationPTEN

Protein Phosphorylation Analysis

Given that this compound is a kinase inhibitor, analyzing its impact on protein phosphorylation is fundamental to understanding its mechanism. Phosphoproteomics, typically utilizing mass spectrometry, can identify and quantify thousands of phosphorylation events simultaneously. As a dual inhibitor of PI3K and mTOR, this compound is expected to directly reduce the phosphorylation of their immediate downstream substrates.

The mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) have distinct downstream targets. Inhibition of mTORC1 would lead to decreased phosphorylation of proteins like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis. Inhibition of mTORC2 would result in reduced phosphorylation of Akt at serine 473, a key event in its full activation.

Table 3: Key Phosphorylation Events Modulated by this compound

ProteinPhosphorylation SiteExpected ChangeDownstream Effect
AktSerine 473DecreaseInhibition of Akt signaling cascade
S6 Kinase (S6K)Threonine 389DecreaseReduced protein synthesis
4E-BP1Multiple sitesDecreaseIncreased cap-dependent translation
PRAS40Threonine 246DecreaseRelief of mTORC1 inhibition (complex feedback)

Identification of Off-Target Interactions (molecular, not phenotypic safety)

A crucial aspect of characterizing any new therapeutic agent is the identification of potential off-target interactions at the molecular level. While this compound is designed to be a dual PI3K/mTOR inhibitor, it is important to assess its specificity. Kinase profiling assays, where the compound is screened against a large panel of kinases, are a standard method for this purpose.

Future Directions and Translational Research Perspectives for Grd081

Exploration of GRD081 in Other Preclinical Disease Models

While the primary focus of this compound has been on its anti-cancer properties, the PI3K/mTOR pathway is implicated in a variety of other diseases. This provides a strong rationale for exploring the therapeutic potential of this compound in non-oncology preclinical models.

The PI3K/AKT/mTOR signaling cascade is a crucial regulator of diverse biological processes beyond cell proliferation, including cell survival, protein synthesis, and metabolism. oncotarget.com Dysregulation of this pathway is a known factor in various human diseases. For instance, mTOR inhibitors have been investigated for their potential use in patients with polycystic kidney disease and hamartomatous diseases. scispace.com Given that this compound targets this central pathway, its potential application in these and other conditions warrants investigation. Preclinical studies in relevant animal models of these diseases could provide valuable insights into the broader therapeutic utility of this compound.

Advanced Combination Therapy Research with this compound

To enhance the anti-tumor efficacy of this compound, research is increasingly focusing on combination therapies. smolecule.com The rationale behind this approach is to target multiple signaling pathways simultaneously, potentially leading to synergistic effects and overcoming resistance. smolecule.comuab.edu

Preclinical studies have already shown that combining mTOR inhibitors with other agents can lead to improved outcomes. For example, the inhibition of mTOR can sometimes lead to the activation of feedback loops that reactivate pro-survival signals, and a combination therapy approach could abrogate this effect. scispace.com Research indicates that this compound may also modulate the activity of immune cells, which could enhance anti-tumor immune responses, suggesting a potential for combination with immunotherapies. smolecule.com

Future research will likely focus on identifying the most effective combination strategies. This will involve extensive preclinical testing of this compound with a variety of other agents, including other targeted therapies, chemotherapies, and immunotherapies, in different cancer models. uab.edunih.gov

Development of Next-Generation Dual PI3K/mTOR Inhibitors Based on this compound Scaffold

The chemical structure of this compound serves as a valuable scaffold for the development of new and improved dual PI3K/mTOR inhibitors. smolecule.comnih.gov The goal of this research is to create next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.

The development of such inhibitors often involves a process of "scaffold hopping," where the core structure of a known inhibitor is modified to create novel compounds. nih.gov For example, researchers have successfully synthesized new thiophenyl-triazine derivatives based on the scaffold of a PI3K selective inhibitor, resulting in potent dual PI3K/mTOR inhibitors. nih.gov These efforts often utilize pharmacophore modeling and structure-activity relationship (SAR) studies to guide the design of new molecules. oncotarget.com

Future work in this area will likely involve the synthesis and screening of numerous this compound analogs to identify compounds with superior therapeutic profiles. The aim is to develop inhibitors that are more effective at lower concentrations, have fewer off-target effects, and can overcome mechanisms of resistance.

Elucidation of Resistance Mechanisms to this compound in Preclinical Settings

A significant challenge in cancer therapy is the development of drug resistance. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve long-term treatment outcomes.

Resistance to targeted therapies can arise from a variety of mechanisms, including mutations in the drug target, activation of alternative signaling pathways, or changes in the tumor microenvironment. In the context of PI3K/mTOR inhibitors, feedback activation of other signaling pathways is a known mechanism of resistance. nih.gov

Preclinical studies are essential to identify the specific genetic and molecular changes that confer resistance to this compound. This can be achieved by generating this compound-resistant cancer cell lines in the laboratory and then using techniques like whole-genome and RNA sequencing to identify the underlying molecular alterations. nih.gov Elucidating these resistance mechanisms will pave the way for the development of rational combination therapies and next-generation inhibitors that can circumvent or overcome resistance.

Q & A

Basic: How to formulate a focused research question for GRD081-related studies?

Answer:
A robust research question for this compound should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action or contradictory results in prior studies). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure variables. For example:

"How does this compound modulate [specific pathway] compared to [control compound] in [cell type/model]?"
Ensure the question is narrow enough to address experimentally within resource constraints while avoiding vague terms like "investigate" or "explore" .

Basic: What methodologies are critical for validating this compound's biochemical interactions?

Answer:
Use orthogonal assays to cross-validate findings:

  • Dose-response curves to establish potency (EC50/IC50).
  • Binding assays (e.g., SPR, ITC) for affinity measurements.
  • Functional assays (e.g., enzymatic activity, cellular viability) to confirm mechanistic relevance.
    Triangulate data with statistical validation (e.g., ANOVA for inter-group differences, p-value adjustments for multiple comparisons) to minimize Type I/II errors .

Advanced: How to address contradictory data in this compound experimental results across studies?

Answer:
Contradictions may arise from methodological variability (e.g., assay conditions, model systems). Apply a principal contradiction analysis :

Identify the dominant variable (e.g., pH, temperature, solvent) influencing outcomes.

Conduct sensitivity analyses to quantify the impact of each variable.

Use meta-regression to assess heterogeneity across studies .
For example, discrepancies in this compound’s efficacy in in vitro vs. in vivo models may stem from bioavailability differences, requiring pharmacokinetic profiling .

Advanced: What strategies ensure reproducibility in this compound experimental design?

Answer:

  • Pre-register protocols (e.g., on Open Science Framework) detailing hypotheses, controls, and exclusion criteria.
  • Use blinded analysis to mitigate observer bias.
  • Include positive/negative controls (e.g., known agonists/inhibitors) in every assay batch.
  • Report data with MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for animal studies .

Regulatory: How to ensure GDPR compliance when handling this compound clinical trial data?

Answer:

  • Data minimization : Collect only essential identifiers (e.g., anonymized participant IDs).
  • Informed consent : Explicitly state if data will be archived for scientific integrity audits .
  • Storage : Encrypt datasets and restrict access to authorized personnel.
  • Documentation : Maintain a Data Protection Impact Assessment (DPIA) for IRB approval .

Advanced: How to integrate multi-omics data for this compound mechanism-of-action studies?

Answer:

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-GRD081 exposure.
  • Proteomics : Pair with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance changes.
  • Network analysis : Apply STRING or Cytoscape to map interaction networks and identify hub targets .
    Validate findings with knockdown/overexpression models (e.g., CRISPR-Cas9) .

Methodological: What statistical approaches resolve low sample size limitations in this compound studies?

Answer:

  • Bayesian methods : Incorporate prior data (e.g., historical controls) to strengthen inference.
  • Resampling techniques : Use bootstrapping to estimate confidence intervals for small-N datasets.
  • Effect size reporting : Focus on Cohen’s d or Hedges’ g to quantify biological relevance beyond p-values .

Basic: How to design a rigorous literature review for this compound research?

Answer:

  • Systematic search : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND ("kinase inhibitor" OR "metabolic regulator")).
  • Screening : Apply PRISMA flow diagrams to document inclusion/exclusion criteria.
  • Quality assessment : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study reliability .

Advanced: How to optimize this compound dosing regimens in preclinical models?

Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Establish dose-exposure-response relationships using non-linear mixed-effects models (e.g., NONMEM).
  • Toxicodynamics : Monitor organ-specific toxicity via histopathology and serum biomarkers.
  • Adaptive designs : Adjust dosing in real-time based on interim analyses .

Methodological: How to validate this compound target engagement in complex biological systems?

Answer:

  • CETSA (Cellular Thermal Shift Assay): Confirm target binding via thermal stability shifts.
  • BRET/FRET : Measure real-time protein interactions in live cells.
  • CRISPR-based validation : Use gene-edited models to link target modulation to phenotypic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.